molecular formula C5H12N2O B2363149 2-(Isopropylamino)acetamide CAS No. 67863-05-2; 85791-77-1

2-(Isopropylamino)acetamide

Cat. No.: B2363149
CAS No.: 67863-05-2; 85791-77-1
M. Wt: 116.164
InChI Key: BKDSFWIFBDVZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropylamino)acetamide is a secondary amine-containing acetamide derivative with the molecular formula C₅H₁₂N₂O and a molecular weight of 116.17 g/mol. Its structure consists of an acetamide backbone substituted with an isopropylamino group (-NH-CH(CH₃)₂) at the α-carbon.

Properties

CAS No.

67863-05-2; 85791-77-1

Molecular Formula

C5H12N2O

Molecular Weight

116.164

IUPAC Name

2-(propan-2-ylamino)acetamide

InChI

InChI=1S/C5H12N2O/c1-4(2)7-3-5(6)8/h4,7H,3H2,1-2H3,(H2,6,8)

InChI Key

BKDSFWIFBDVZHY-UHFFFAOYSA-N

SMILES

CC(C)NCC(=O)N

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Analogues

The biological activity of acetamide derivatives is highly dependent on substituents. Below is a comparative analysis of key compounds:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents/Modifications Molecular Weight Biological Activity Key Findings Reference
2-(Isopropylamino)acetamide Isopropylamino group 116.17 Inferred: Antimicrobial, β-blocker potential Structural simplicity may enhance bioavailability. -
N-(3-isopropylphenyl) acetamide (48) Benzo[d]thiazol-5-ylsulfonyl piperazine - Antimicrobial (Gram-positive bacteria) High activity due to sulfonyl and aromatic groups.
Atenolol 4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl 266.3 Cardiovascular (β-blocker) Sparingly soluble in water; targets β-adrenoreceptors.
FPR2 Agonists Bromophenyl, methoxybenzyl pyridazinone - Neutrophil activation (anti-inflammatory) Specific FPR2 binding enhances chemotaxis.
Chlorophenyl Acetamides Chlorophenyl substituents - Anticancer (HCT-116, MCF-7 cells) Electrophilic chlorine enhances cytotoxicity.

Pharmacological Activities

Antimicrobial Activity
  • N-(3-isopropylphenyl) acetamide (48) and related derivatives (e.g., compound 47) demonstrate potent activity against Gram-positive bacteria, attributed to the benzo[d]thiazol-5-ylsulfonyl group, which disrupts bacterial cell membranes .
  • This compound’s simpler structure may lack the broad-spectrum efficacy of these analogs but could serve as a scaffold for optimizing lipophilicity and membrane penetration.
Anticancer Activity
  • Pyridazin-3(2H)-one acetamides (e.g., FPR2 agonists) show selective activation of neutrophils, suggesting anti-inflammatory and indirect anticancer roles .
  • Chlorophenyl acetamides exhibit cytotoxicity against colon (HCT-116) and breast (MCF-7) cancer cells, likely through DNA intercalation or topoisomerase inhibition .

Physicochemical Properties

  • Solubility: Atenolol’s hydroxypropoxy group improves aqueous solubility (750 g/L in ethanol), whereas this compound’s hydrophobicity may limit solubility but enhance blood-brain barrier penetration .
  • Synthetic Accessibility: Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)acetamide are synthesized via high-yield (90%) routes involving sulfonylation and amidation, suggesting scalable methods for this compound synthesis .

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